

A Comparative Toxicological Assessment of 4-Vinylcyclohexene and Its Metabolites

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Compound of Interest

Compound Name: 4-Vinylcyclohexene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative toxicological assessment of **4-Vinylcyclohexene** (4-VCH) and its primary metabolites: 4-VCH-1,2-epoxide, 4-VCH-7,8-epoxide, and **4-vinylcyclohexene** diepoxide (VCD). This document summarizes key toxicological data, details experimental protocols for major toxicity assays, and visualizes the metabolic and signaling pathways involved in their toxicity.

Executive Summary

4-Vinylcyclohexene, a chemical intermediate in the production of polymers and other chemicals, undergoes metabolic activation to form several epoxide metabolites. Toxicological data reveal that the metabolites, particularly the diepoxide (VCD), are significantly more potent inducers of toxicity than the parent compound. The primary target organ for 4-VCH and its metabolites is the ovary, where they induce ovotoxicity by accelerating follicular atresia through apoptosis. This guide presents a comparative analysis of the available toxicological data to aid in risk assessment and to inform future research in toxicology and drug development.

Data Presentation: Comparative Toxicology

The following tables summarize the available quantitative toxicological data for 4-VCH and its metabolites.

Table 1: Acute Toxicity Data

Compound	Species	Route	LD50/LC50	Citation
4-Vinylcyclohexene (4-VCH)	Rat	Oral	2600 - 6300 mg/kg	[1] [2]
	Rabbit	Dermal	16,620 - 17,000 mg/kg	
	Mouse	Inhalation (4h)	27,000 mg/L	
	Rat	Inhalation (4h)	< 8000 ppm	
4-VCH-1,2-epoxide	Rat	Oral	2 mL/kg	[3]
	Rabbit	Dermal	2830 mg/kg	
4-Vinylcyclohexene diepoxide (VCD)	Rat	Oral	1847 - 2800 mg/kg	[4] [5]
	Rabbit	Dermal	0.06 mL/kg	
	Rat	Inhalation (4h)	800 ppm	

Table 2: Repeated-Dose Toxicity and Carcinogenicity Data

Compound	Species	Study Duration/ Route	NOAEL	LOAEL	Effects	Citation
4-Vinylcyclohexene (4-VCH)	Rat	13-week / Oral	-	400 mg/kg/day	Reduced body weight	[7]
Mouse	13-week / Oral	300 mg/kg/day	600 mg/kg/day	Reduced body weight	[7]	
Rat	13-week / Inhalation	1000 ppm	1500 ppm	Lethargy, lowered body weights	[8]	
Mouse	13-week / Inhalation	250 ppm	1000 ppm	Mortality, ovarian atrophy	[8]	
Rat, Mouse	2-year / Oral	-	200 mg/kg/day	Histological abnormalities in stomach, liver, spleen, adrenal gland, and ovary (mice)	[9]	
4-Vinylcyclohexene diepoxide (VCD)	Rat	13-week / Dermal	-	3.75 mg/rat/day	Skin lesions	[10]

Mouse	13-week / Dermal	-	5 mg/mouse/ day	Ovarian follicular atrophy	[11]
Rat	13-week / Oral	-	125 mg/kg/day	Forestoma ch hyperplasia and hyperkerat osis	[10]
Mouse	13-week / Oral	-	250 mg/kg/day	Forestoma ch hyperplasia , ovarian atrophy, testicular degenerati on	[10]
Mouse	2-year / Dermal	-	2.5 mg/mouse/ day	Increased incidence of ovarian granulosa- cell tumors	[12] [13]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

- Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1×10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[\[14\]](#)

- **Compound Exposure:** Treat the cells with various concentrations of 4-VCH or its metabolites for a specified duration (e.g., 24, 48, or 72 hours).[\[14\]](#)
- **MTT Addition:** After the incubation period, remove the treatment medium and add 28 μL of a 2 mg/mL MTT solution to each well.[\[14\]](#)
- **Incubation:** Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[\[14\]](#)[\[15\]](#)
- **Solubilization:** Remove the MTT solution and add 130-150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[\[14\]](#)[\[15\]](#)
- **Absorbance Reading:** Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[\[14\]](#) The intensity of the color is proportional to the number of viable cells.

Genotoxicity Assay (In Vivo Micronucleus Assay)

The in vivo micronucleus assay is used to detect chromosomal damage. This protocol is based on the OECD 474 guideline.[\[2\]](#)[\[16\]](#)

- **Animal Selection and Acclimation:** Use healthy, young adult rodents (e.g., mice or rats) and acclimate them to laboratory conditions for at least one week.
- **Dose Selection and Administration:** Based on a preliminary toxicity test, select at least three dose levels.[\[2\]](#) Administer the test substance (4-VCH or its metabolites) via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control and a positive control (e.g., cyclophosphamide) are also included.[\[2\]](#)
- **Treatment Schedule:** Administer a single dose or two daily doses of the test substance.[\[16\]](#)
- **Sample Collection:** Sacrifice the animals 24 and 48 hours after the last treatment.[\[2\]](#) Collect bone marrow from the femur or peripheral blood.
- **Slide Preparation and Staining:** Prepare bone marrow smears or blood smears on glass slides. Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

- Microscopic Analysis: Score at least 4000 PCEs per animal for the presence of micronuclei. [2] The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.
- Data Analysis: An increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates genotoxicity.[2]

Carcinogenicity Bioassay (NTP 2-Year Rodent Study)

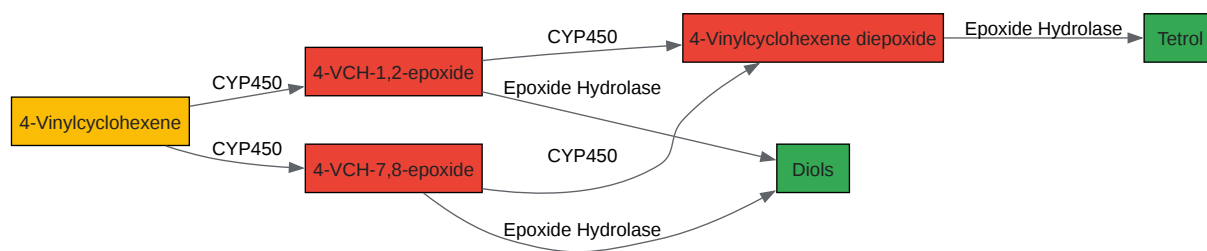
The National Toxicology Program (NTP) 2-year rodent bioassay is the standard for assessing the carcinogenic potential of chemicals.[6][17]

- Animal Model: Typically, F344/N rats and B6C3F1/N mice of both sexes are used.[6]
- Dose Administration: The test chemical is administered for up to two years. The route of administration (e.g., gavage, dermal) is chosen based on potential human exposure routes. [6]
- Dose Selection: Doses are selected based on the results of 14-day and 13-week toxicity studies. The highest dose is typically the maximum tolerated dose (MTD).
- In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.
- Necropsy and Histopathology: At the end of the 2-year study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and a comprehensive set of tissues is collected and examined microscopically by a pathologist.
- Data Evaluation: The incidence of neoplasms (tumors) in the dosed groups is compared to the control group to determine the carcinogenic potential of the test substance.

Mandatory Visualization

Metabolic Pathway of 4-Vinylcyclohexene

The metabolic activation of 4-VCH proceeds through the formation of epoxide intermediates by cytochrome P450 enzymes.[9][18]

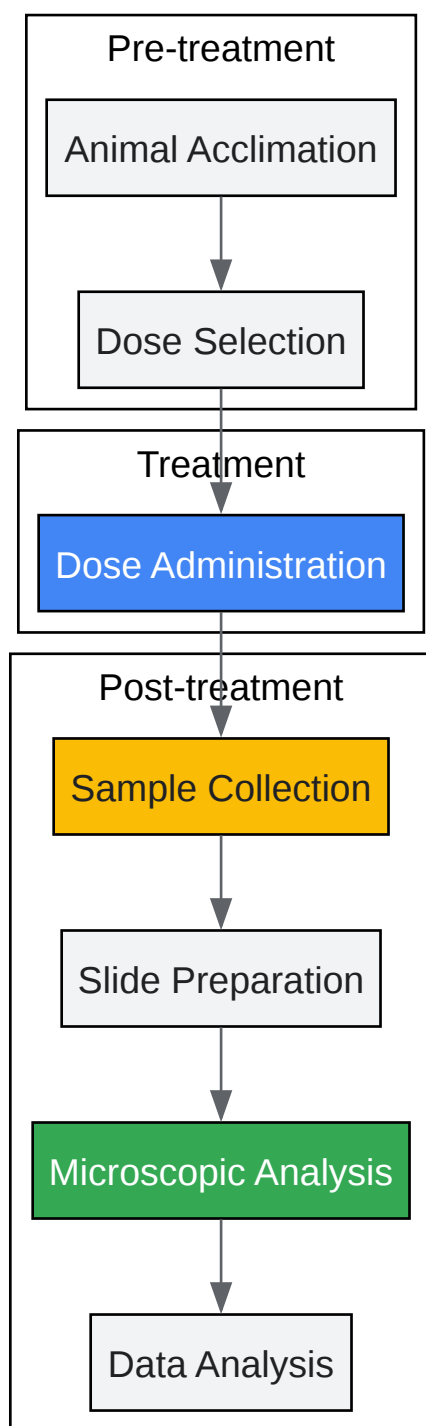


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Metabolic activation of 4-VCH to its epoxide metabolites.

Experimental Workflow for In Vivo Micronucleus Assay

The following diagram illustrates the general workflow for conducting an in vivo micronucleus assay.

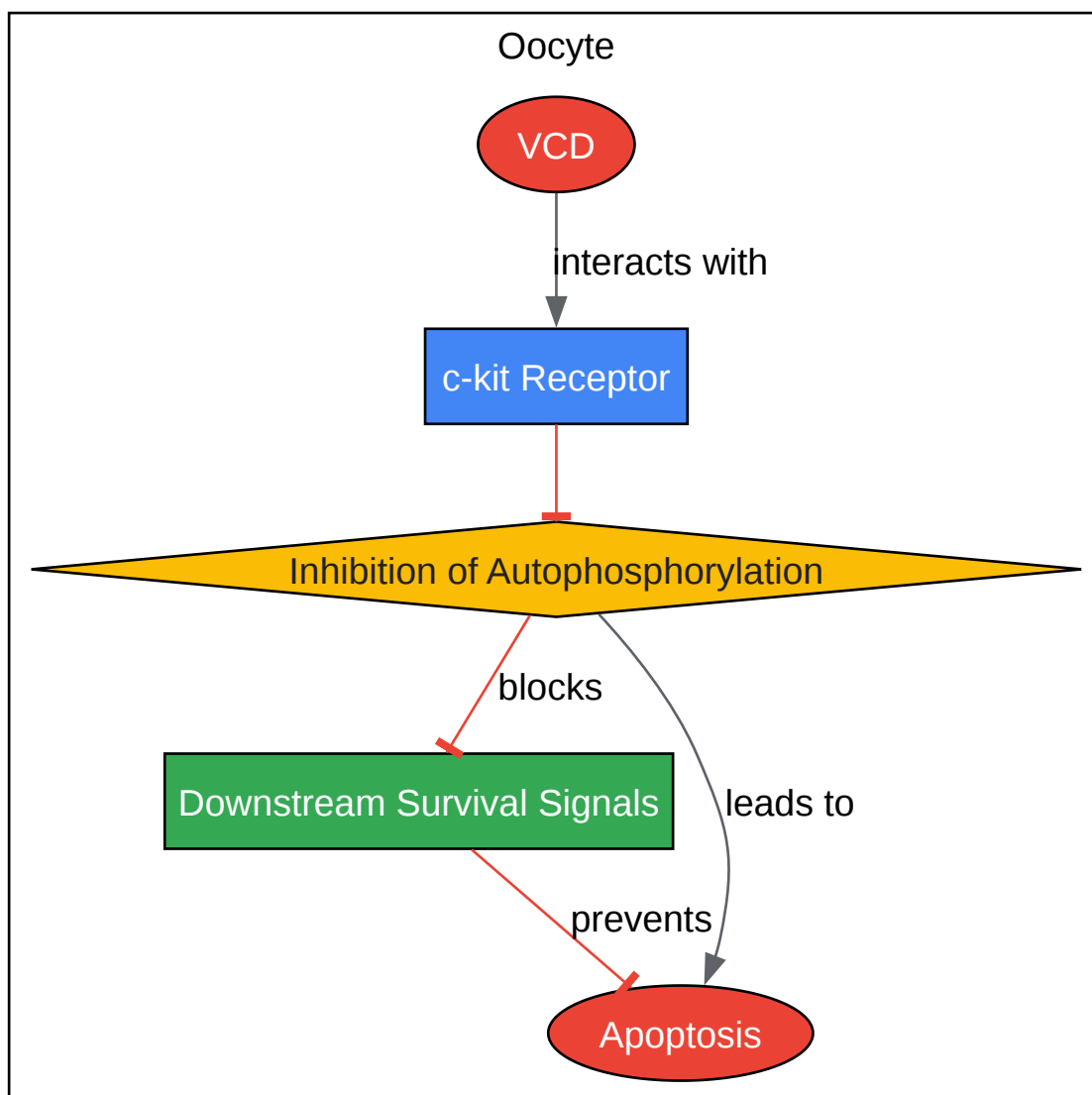


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A typical workflow for an in vivo micronucleus assay.

Signaling Pathway of VCD-Induced Ovotoxicity

VCD induces apoptosis in ovarian follicles by interfering with the c-kit signaling pathway, which is crucial for oocyte survival. VCD directly interacts with the c-kit receptor, inhibiting its autophosphorylation and downstream signaling, leading to the activation of apoptotic pathways.[9]



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